CDK2/Bcl2-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CDK2/Bcl2-IN-1 is a saponin-based inhibitor of cyclin-dependent kinase 2 (CDK2) and B-cell lymphoma 2 (Bcl-2). This compound exhibits potent cytotoxic effects on cancer cells and promotes apoptosis, particularly in A549 lung cancer cells . This compound is of significant interest in cancer research due to its dual inhibitory action on CDK2 and Bcl-2, making it a promising candidate for overcoming drug resistance in certain types of cancer .
准备方法
The synthesis of CDK2/Bcl2-IN-1 involves several steps, typically starting with the extraction of saponins from natural sources. The saponins are then chemically modified to enhance their inhibitory activity against CDK2 and Bcl-2. The specific synthetic routes and reaction conditions are proprietary and may vary between research groups and industrial producers . Industrial production methods focus on optimizing yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry for quality control .
化学反应分析
CDK2/Bcl2-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the saponin backbone, potentially enhancing its inhibitory activity.
Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its solubility and bioavailability.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents.
科学研究应用
CDK2/Bcl2-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of dual inhibition on cell cycle regulation and apoptosis.
Biology: Investigated for its role in modulating cell signaling pathways and its potential to overcome drug resistance in cancer cells.
作用机制
CDK2/Bcl2-IN-1 exerts its effects by inhibiting the activity of CDK2 and Bcl-2. CDK2 is a key regulator of the cell cycle, and its inhibition leads to cell cycle arrest and apoptosis. Bcl-2 is an anti-apoptotic protein that helps cancer cells evade programmed cell death. By inhibiting both CDK2 and Bcl-2, this compound effectively induces apoptosis in cancer cells, overcoming resistance mechanisms that rely on these proteins .
相似化合物的比较
CDK2/Bcl2-IN-1 is unique due to its dual inhibitory action on both CDK2 and Bcl-2. Similar compounds include:
Dinaciclib: A potent inhibitor of CDK1, CDK2, CDK5, and CDK9, used in cancer research.
Palbociclib: A selective inhibitor of CDK4 and CDK6, used in the treatment of breast cancer.
Venetoclax: A selective inhibitor of Bcl-2, used in the treatment of chronic lymphocytic leukemia.
These compounds highlight the uniqueness of this compound in targeting both CDK2 and Bcl-2, offering a broader spectrum of action against cancer cells .
属性
分子式 |
C35H56O10S |
---|---|
分子量 |
668.9 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-4,5-dihydroxy-3-sulfooxyoxan-2-yl] (1R,6aR,6bR,10S,12aR)-10-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-4,5,6,6a,7,8,8a,10,11,12,13,14,14a,14b-tetradecahydro-1H-picene-4a-carboxylate |
InChI |
InChI=1S/C35H56O10S/c1-19-10-15-35(30(39)44-29-28(45-46(40,41)42)27(38)22(36)18-43-29)17-16-33(6)21(26(35)20(19)2)8-9-24-32(5)13-12-25(37)31(3,4)23(32)11-14-34(24,33)7/h10,20-29,36-38H,8-9,11-18H2,1-7H3,(H,40,41,42)/t20-,21?,22+,23?,24?,25-,26?,27+,28-,29+,32-,33+,34+,35?/m0/s1 |
InChI 键 |
VYPOUUATMSNJGR-ACICULPPSA-N |
手性 SMILES |
C[C@@H]1C2C3CCC4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CCC2(CC=C1C)C(=O)O[C@@H]6[C@H]([C@@H]([C@@H](CO6)O)O)OS(=O)(=O)O)C)C)(C)C)O)C |
规范 SMILES |
CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C)C(=O)OC6C(C(C(CO6)O)O)OS(=O)(=O)O)C)C)(C)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。